2-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-amine
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Overview
Description
2-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-amine is a compound that features a trifluoromethyl group attached to a pyridine ringThe presence of the trifluoromethyl group imparts significant stability and lipophilicity, making it a valuable moiety in drug design and other chemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-amine typically involves the introduction of the trifluoromethyl group into the pyridine ring. One common method is the use of trifluoromethylation reactions, where a trifluoromethylating agent is reacted with a pyridine derivative. For example, the reaction of 2-bromo-3-(trifluoromethyl)pyridine with isopropylamine under suitable conditions can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the scalability and cost-effectiveness of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-amine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its stability and ability to interact with biological targets.
Industry: Utilized in the development of agrochemicals and other industrial products
Mechanism of Action
The mechanism of action of 2-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes and bind to target proteins or enzymes. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- 2-(4-(Trifluoromethyl)pyridin-2-yl)propan-2-amine
- 2-(3-(Difluoromethyl)pyridin-2-yl)propan-2-amine
- 2-(3-(Trifluoromethyl)phenyl)propan-2-amine
Uniqueness
2-(3-(Trifluoromethyl)pyridin-2-yl)propan-2-amine is unique due to the specific positioning of the trifluoromethyl group on the pyridine ring, which can significantly influence its chemical and biological properties. This positioning can affect the compound’s reactivity, stability, and ability to interact with biological targets, making it distinct from other similar compounds .
Properties
Molecular Formula |
C9H11F3N2 |
---|---|
Molecular Weight |
204.19 g/mol |
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]propan-2-amine |
InChI |
InChI=1S/C9H11F3N2/c1-8(2,13)7-6(9(10,11)12)4-3-5-14-7/h3-5H,13H2,1-2H3 |
InChI Key |
SLWLHWFIANCBDH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C1=C(C=CC=N1)C(F)(F)F)N |
Origin of Product |
United States |
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